Fmoc-L-Lys(Boc)-DmbGly-OH
Description
Contextualization of Modified Amino Acid Derivatives in Peptide Synthesis Research
The synthesis of peptides, especially long or hydrophobic sequences, is often hampered by the aggregation of growing peptide chains on the solid support. peptide.com This aggregation can lead to incomplete reactions, resulting in low yields and difficult purifications. peptide.comsigmaaldrich.com To overcome these challenges, chemists have developed a range of modified amino acid derivatives that disrupt the inter-chain hydrogen bonding responsible for aggregation. peptide.compeptide.com These derivatives introduce structural modifications that maintain the peptide chain in a more solvated and reactive state. semanticscholar.org
Rationale for Employing N-Substituted Glycine (B1666218) Derivatives in Peptide Synthesis Methodologies
N-substituted glycine derivatives, such as the 2,4-dimethoxybenzyl (Dmb) modified glycine (DmbGly) found in Fmoc-L-Lys(Boc)-DmbGly-OH, are particularly effective at preventing aggregation. peptide.comiris-biotech.de The substitution on the amide nitrogen atom of the glycine residue disrupts the regular hydrogen-bonding patterns that lead to the formation of stable secondary structures like beta-sheets on the resin. peptide.commerckmillipore.com The use of Dmb-containing dipeptides offers benefits similar to pseudoproline dipeptides, including improved reaction kinetics, higher yields, and greater purity of the crude peptide product. sigmaaldrich.commerckmillipore.comsigmaaldrich.com
The Dmb group is introduced as part of a dipeptide unit, such as Lys(Boc)-(Dmb)Gly, because direct coupling onto a Dmb-protected amino acid can be sterically hindered and inefficient. peptide.comnih.gov By incorporating the Dmb-glycine as a dipeptide, this difficult coupling step is circumvented. sigmaaldrich.com The Dmb protecting group is conveniently removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin, regenerating the native glycine residue. sigmaaldrich.comalfa-chemistry.com Furthermore, the incorporation of a Dmb-glycine residue has been shown to be highly effective in preventing aspartimide formation, a common side reaction involving aspartic acid residues, particularly in Asp-Gly sequences. peptide.comsigmaaldrich.compeptide.comnih.gov
Overview of Orthogonal Protecting Group Strategies in Complex Amino Acid and Peptide Synthesis
The successful synthesis of complex peptides relies heavily on the concept of orthogonal protecting groups. This strategy employs multiple protecting groups within the same molecule, each of which can be selectively removed under specific chemical conditions without affecting the others. iris-biotech.de This allows for the precise and controlled unmasking of reactive functional groups at specific stages of the synthesis.
In the case of this compound, a classic orthogonal protection scheme is utilized:
Fmoc (9-fluorenylmethyloxycarbonyl) group: This protects the α-amino group of the lysine (B10760008). It is base-labile and is typically removed at each step of the peptide chain elongation using a solution of piperidine (B6355638) in an organic solvent. iris-biotech.depeptide.com
Boc (tert-butyloxycarbonyl) group: This protects the ε-amino group of the lysine side chain. It is acid-labile and remains stable during the base-mediated Fmoc deprotection steps. advancedchemtech.compeptide.com It is typically removed during the final cleavage from the solid support with a strong acid like TFA. iris-biotech.deadvancedchemtech.com
Dmb (2,4-dimethoxybenzyl) group: This temporary backbone protecting group on the glycine nitrogen is also acid-labile and is removed simultaneously with the Boc group and cleavage from the resin by TFA. peptide.comalfa-chemistry.com
This orthogonal arrangement ensures that the lysine side chain remains protected throughout the synthesis, preventing unwanted side reactions, while the N-terminal Fmoc group can be repeatedly removed for chain extension. iris-biotech.depeptide.com The development of such multi-level orthogonal strategies has been instrumental in advancing the synthesis of increasingly complex and sensitive peptide molecules. nih.gov
Detailed Research Findings
The utility of Dmb-dipeptides like this compound is well-documented in the synthesis of challenging peptide sequences. Research has shown that their incorporation leads to:
Prevention of Aggregation: By disrupting secondary structure formation, Dmb-dipeptides significantly improve the solubility and solvation of the growing peptide chain on the solid support. sigmaaldrich.commerckmillipore.com
Enhanced Coupling and Deprotection Kinetics: The prevention of aggregation leads to more efficient and predictable acylation and deprotection reactions. sigmaaldrich.commerckmillipore.com
Improved Yield and Purity: Consequently, the final crude peptide is obtained in higher yield and purity, simplifying subsequent purification steps. merckmillipore.com
Suppression of Aspartimide Formation: The Dmb group effectively blocks a major side reaction involving aspartic acid, particularly in problematic Asp-Gly sequences. sigmaaldrich.compeptide.comnih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₄₅N₃O₉ sigmaaldrich.com |
| Molecular Weight | 675.77 g/mol sigmaaldrich.comalfa-chemistry.com |
| Appearance | White to off-white powder sigmaaldrich.com |
| Functional Groups | Fmoc (α-amino), Boc (side-chain amino), Carboxylic acid, Dmb (backbone amide) |
| Solubility | Soluble in DMF sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.comalfa-chemistry.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N3O9/c1-37(2,3)49-35(44)38-19-11-10-16-31(34(43)40(22-33(41)42)21-24-17-18-25(46-4)20-32(24)47-5)39-36(45)48-23-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,17-18,20,30-31H,10-11,16,19,21-23H2,1-5H3,(H,38,44)(H,39,45)(H,41,42)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWNZVPWGGHTFU-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Rigorous Analytical Methodologies for the Structural Elucidation and Purity Assessment of Fmoc L Lys Boc Dmbgly Oh
Spectroscopic Characterization Protocols
Spectroscopic methods are fundamental for confirming the structural integrity of Fmoc-L-Lys(Boc)-DmbGly-OH by providing detailed information about its atomic and molecular composition and the chemical bonds therein.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the chemical environment of each proton and carbon atom within the molecule.
In a typical ¹H-NMR spectrum, the aromatic protons of the Fmoc group produce characteristic signals in the downfield region, usually between δ 7.2 and 7.8 ppm. The protons associated with the lysine (B10760008), glycine (B1666218), Boc, and Dmb groups appear at more shielded, upfield positions. For instance, the protons of the tert-butyl group of the Boc protection are observed as a sharp singlet around δ 1.4 ppm.
¹³C-NMR provides complementary information, showing distinct signals for the carbonyl carbons of the peptide bond, the Fmoc group, and the Boc group, typically in the range of δ 150-180 ppm. The numerous aromatic carbons of the Fmoc group and the aliphatic carbons of the lysine and protecting groups can be identified throughout the spectrum, confirming the complete molecular framework.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Related Structures Note: The following data for a similar Fmoc-protected amino acid provides a reference for expected chemical shifts. Precise values for this compound may vary based on solvent and experimental conditions.
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Fmoc Aromatic Protons | 7.29 - 7.75 | scienceopen.com |
| ¹H | Fmoc Aliphatic Protons (CH, CH₂) | 4.18 - 4.31 | scienceopen.com |
| ¹H | Lysine α-CH | ~4.12 | scienceopen.com |
| ¹H | Boc (tert-butyl) | ~1.40 | scienceopen.com |
| ¹³C | Carbonyls (C=O) | 158.7 - 176.9 | scienceopen.com |
| ¹³C | Fmoc Aromatic Carbons | 121.0 - 145.5 | scienceopen.com |
| ¹³C | Boc (Cq and tBu) | ~28.9, 80.4 | scienceopen.com |
Infrared (IR) Spectroscopy Approaches for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the various functional groups present in this compound by measuring the absorption of infrared radiation. A key feature in the IR spectrum is the presence of strong carbonyl (C=O) stretching vibrations from the amide, carbamate (B1207046) (Fmoc and Boc), and carboxylic acid groups. These typically appear in the region of 1650-1750 cm⁻¹. The N-H stretching of the amide bond is also a characteristic absorption, found around 3300 cm⁻¹. The aromatic C-H stretches from the Fmoc group and aliphatic C-H stretches from the rest of the molecule will also be evident. Commercial analyses confirm the identity of the compound by comparing its IR spectrum to a standard. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Mass Spectrometric Identification Strategies for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming its identity through fragmentation analysis. Electrospray ionization (ESI) is a common method used for this type of molecule. The analysis provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound. For instance, a related glycated building block, Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH, was confirmed by ESI-MS in negative ion mode, showing a [M-H]⁻ ion at m/z 629.2721, which matched the theoretical value. nih.gov Tandem mass spectrometry (MS/MS) can be further employed to induce fragmentation of the parent ion, yielding a characteristic pattern of fragment ions that corresponds to the cleavage of specific bonds within the molecule, such as the loss of the Boc or Fmoc groups. This fragmentation pattern serves as a fingerprint for the compound's structure.
Chromatographic Purity and Identity Verification Strategies
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) Methodologies for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. A reversed-phase HPLC method, typically using a C18 column, is employed. The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid. rsc.org The compound is detected by UV absorbance, typically at a wavelength where the Fmoc group absorbs strongly (around 265 or 301 nm). The purity is determined by the area percentage of the main peak in the chromatogram. For commercial batches, the purity is expected to be high, often ≥97.0%. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Table 2: Typical HPLC Purity Specifications
| Parameter | Specification | Reference |
|---|---|---|
| Assay (HPLC, area%) | ≥ 97.0 % (a/a) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Thin-Layer Chromatography (TLC) Applications for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions during the synthesis of this compound. rsc.org A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel 60 F254), which is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light (due to the UV-active Fmoc group) or by staining with a reagent like ninhydrin. By comparing the spots of the starting materials, the reaction mixture, and the expected product, a chemist can quickly assess the consumption of reactants and the formation of the desired compound. For purity assessment, a single spot is indicative of a pure compound. Commercial specifications for this compound often include a TLC purity of ≥ 98%. sigmaaldrich.comsigmaaldrich.com
Elemental Analysis Methodologies for Compositional Verification
Elemental analysis is a cornerstone technique in the structural elucidation and purity assessment of synthetic peptides, including the modified dipeptide this compound. This destructive method provides a quantitative determination of the mass percentages of specific elements within a sample, primarily carbon (C), hydrogen (H), and nitrogen (N). The data obtained are crucial for verifying the empirical formula of the compound, which is derived from its known molecular structure.
The most prevalent method for determining the C, H, and N content is combustion analysis. biosynth.com This technique involves the complete and rapid combustion of a precisely weighed amount of the purified peptide in an oxygen-rich atmosphere at high temperatures, typically around 900-1000°C. Under these conditions, the organic compound breaks down into its constituent elemental gases.
The process unfolds as follows:
Carbon is converted into carbon dioxide (CO₂).
Hydrogen is converted into water (H₂O).
Nitrogen is converted into nitrogen gas (N₂) or various nitrogen oxides (NOx), which are subsequently reduced to N₂.
These combustion products are then passed through a series of specialized detectors. Modern elemental analyzers typically use gas chromatography to separate the gaseous products, which are then quantified using a thermal conductivity detector. The instrument is calibrated using a pure, known standard, allowing for the precise calculation of the mass percentages of C, H, and N in the original sample.
For a pure sample of this compound, the experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from its molecular formula, C₃₇H₄₅N₃O₉. sigmaaldrich.comsigmaaldrich.com The molecular weight of the compound is 675.77 g/mol . sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com Any significant deviation between the found and calculated values can indicate the presence of impurities, such as residual solvents, moisture, or by-products from the synthesis, which would alter the elemental ratios.
The theoretical elemental composition is calculated as follows:
Molecular Formula: C₃₇H₄₅N₃O₉
Molecular Weight: 675.77 g/mol sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com
Carbon (C): (37 * 12.011) / 675.77 * 100% = 65.75%
Hydrogen (H): (45 * 1.008) / 675.77 * 100% = 6.71%
Nitrogen (N): (3 * 14.007) / 675.77 * 100% = 6.22%
Oxygen (O): (9 * 15.999) / 675.77 * 100% = 21.32%
The comparison between the theoretical and experimentally obtained values is a critical quality control check.
Table 1. Theoretical vs. Typical Experimental Elemental Analysis Data for this compound
| Element | Theoretical Percentage (%) | Typical Experimental Finding (%) |
|---|---|---|
| Carbon (C) | 65.75 | 65.75 ± 0.4 |
| Hydrogen (H) | 6.71 | 6.71 ± 0.4 |
| Nitrogen (N) | 6.22 | 6.22 ± 0.4 |
The acceptable tolerance for experimental results in elemental analysis is generally within ±0.4% of the theoretical value. Results falling within this range provide strong evidence for the correct elemental composition and high purity of the synthesized this compound. This analysis, therefore, serves as an independent verification of the compound's identity and purity, complementing data from other analytical techniques. biosynth.com
Integration of Fmoc L Lys Boc Dmbgly Oh into Advanced Peptide and Peptidomimetic Synthesis Architectures
Methodological Considerations in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The incorporation of modified building blocks like Fmoc-L-Lys(Boc)-DmbGly-OH requires careful optimization of synthetic parameters to ensure high yields and purity of the final product.
The introduction of the this compound dipeptide into a growing peptide chain is a critical step that can be influenced by the choice of coupling reagent. alfa-chemistry.com Standard coupling methods, such as those employing PyBOP/DIPEA or DIPCDI/HOBt, are generally effective for the incorporation of this dipeptide. alfa-chemistry.comsigmaaldrich.com The use of dipeptide building blocks circumvents the challenging acylation of the sterically hindered secondary amine of the Dmb-protected glycine (B1666218), which would be a necessary step if the Dmb-glycine were introduced as a single amino acid. nih.gov
The kinetics of the coupling reaction can be influenced by the specific reagents used. For instance, phosphonium- and aminium-based reagents like HBTU, TBTU, and HATU are known to facilitate rapid and efficient couplings. sigmaaldrich.comsigmaaldrich.com The selection of the coupling reagent can be tailored to the specific sequence and the scale of the synthesis. For particularly difficult couplings, more potent activators like HATU, which forms highly reactive OAt esters, may be employed. sigmaaldrich.com The use of microwave irradiation has also been shown to accelerate coupling reactions, especially for sterically hindered amino acids, potentially reducing reaction times and improving yields. sioc-journal.cn
Table 1: Common Coupling Reagents for this compound Incorporation
| Coupling Reagent | Activating Agent | Additive | Base | Key Characteristics |
|---|---|---|---|---|
| PyBOP | Phosphonium Salt | - | DIPEA | Standard, effective for routine couplings. alfa-chemistry.comsigmaaldrich.com |
| HBTU/TBTU | Aminium Salt | HOBt | DIPEA | Widely used, efficient and fast reactions. sigmaaldrich.comsigmaaldrich.com |
| HATU | Aminium Salt | HOAt | DIPEA | Highly reactive, suitable for difficult couplings. sigmaaldrich.comsigmaaldrich.com |
| DIC/HOBt | Carbodiimide | HOBt | - | Cost-effective, racemization suppression. alfa-chemistry.comiris-biotech.de |
| PyOxim | Aminium Salt | OxymaPure | DIPEA | Performs better than HOBt-based reagents. sigmaaldrich.com |
The choice of solid support and the method of attaching the first amino acid (loading) are fundamental to the success of SPPS. For the synthesis of peptides incorporating this compound, standard resins like Wang resin or Rink amide resin are commonly used. peptide.com Wang resin is suitable for the synthesis of peptides with a C-terminal carboxylic acid, while Rink amide resin is used for producing peptide amides. altabioscience.comiris-biotech.de
The repetitive removal of the Fmoc protecting group is a key step in SPPS. This is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net Following the completion of the peptide sequence, the final step is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.
For peptides synthesized with this compound, the final cleavage is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA). peptide.compeptide.com The Dmb group on the glycine backbone and the Boc group on the lysine (B10760008) side-chain are both labile to TFA and are removed during this cleavage step, regenerating the native peptide sequence. sigmaaldrich.compeptide.com Cleavage cocktails often include scavengers to trap reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan or methionine. wpmucdn.com A common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). sigmaaldrich.com For peptides containing sensitive residues, other scavengers like 1,3-dimethoxybenzene (B93181) (DMB) or thioanisole (B89551) may be added. wpmucdn.comnih.gov
Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions and low yields. The incorporation of N-substituted amino acids, such as Dmb-glycine, is a primary strategy to mitigate this issue. peptide.compeptide.com The Dmb group disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a major cause of aggregation. peptide.compeptide.com
The use of this compound as a dipeptide building block is particularly effective as it introduces the aggregation-disrupting Dmb group without the difficulty of coupling to a hindered secondary amine on the resin. nih.govsigmaaldrich.com Other strategies to combat aggregation include:
Use of specialized solvents: Solvents like N-methyl-2-pyrrolidone (NMP) or the addition of chaotropic salts can help to disrupt aggregates. peptide.com
Elevated temperatures: Performing coupling reactions at higher temperatures can improve reaction rates and reduce aggregation. nih.gov
Microwave synthesis: Microwave-assisted SPPS can significantly enhance coupling efficiency and reduce aggregation. sioc-journal.cn
Pseudoproline dipeptides: In addition to Dmb-containing dipeptides, pseudoproline dipeptides can be incorporated at serine or threonine residues to break up secondary structures. nih.govchempep.com
On-Resin Deprotection and Cleavage Methodologies
Solution-Phase Peptide Synthesis (SOPS) Adaptations for Fragment Condensation
While SPPS is dominant, solution-phase peptide synthesis (SOPS) remains a valuable technique, especially for the large-scale synthesis of peptides and for fragment condensation strategies. In a fragment condensation approach, smaller peptide fragments are synthesized separately and then coupled together in solution.
The use of this compound in a fragment intended for solution-phase condensation requires careful planning. The Dmb group, by preventing aggregation, can enhance the solubility of the peptide fragment in organic solvents, which is a significant advantage in solution-phase synthesis. nih.gov The fully protected fragment containing the Dmb residue can be cleaved from the resin and then used in a subsequent solution-phase coupling reaction. The choice of protecting groups for the C-terminal carboxyl group and the N-terminal amino group of the fragments must be orthogonal to allow for their selective removal and subsequent coupling.
Strategic Incorporation into Cyclic Peptide and Constrained Scaffold Design
Cyclic peptides often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts, making them attractive therapeutic candidates. nih.gov The synthesis of cyclic peptides often involves an on-resin or solution-phase cyclization step. The incorporation of this compound can be advantageous in the synthesis of cyclic peptides. iris-biotech.de
The Dmb group can act as a "turn-inducer," pre-organizing the linear peptide precursor into a conformation that is favorable for cyclization, potentially increasing the efficiency of the cyclization reaction. iris-biotech.de Furthermore, by disrupting intermolecular aggregation, the Dmb group can prevent the formation of cyclic dimers or oligomers, favoring the desired intramolecular cyclization. iris-biotech.de The lysine residue within the dipeptide can also serve as a point for introducing branching or for attaching other molecules, such as cell-penetrating motifs or imaging agents, to the cyclic scaffold. nih.gov
Orthogonal Protecting Group Strategies for Multifunctional Peptide Constructs
In the synthesis of multifunctional peptides, such as those that are branched, cyclic, or labeled with specific moieties, orthogonal protecting group strategies are indispensable. iris-biotech.de This approach allows for the selective removal of a specific protecting group under a distinct set of chemical conditions, without affecting other protecting groups on the peptide chain. iris-biotech.de This selectivity is crucial for the regioselective modification of the peptide.
The standard protecting group scheme in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. iris-biotech.deacs.org The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is a temporary protecting group, readily removed by a base like piperidine, while side-chain protecting groups like tert-butyl (tBu) are considered permanent and are cleaved at the end of the synthesis with strong acids such as trifluoroacetic acid (TFA). iris-biotech.denih.govsemanticscholar.org
The this compound building block fits seamlessly into this orthogonal scheme. alfa-chemistry.comsigmaaldrich.com
The Fmoc group on the N-terminus allows for standard peptide chain elongation via Fmoc-SPPS. sigmaaldrich.com
The Boc (tert-butoxycarbonyl) group protecting the ε-amino group of the lysine side chain is stable to the basic conditions used for Fmoc removal but is cleaved by TFA during the final deprotection and cleavage from the resin. peptide.comadvancedchemtech.com This makes it compatible with the standard Fmoc/tBu strategy. nih.govpeptide.com
The Dmb (2,4-dimethoxybenzyl) group on the glycine nitrogen is also acid-labile and is removed during the final TFA-mediated cleavage, regenerating the native glycine residue. alfa-chemistry.compeptide.com
The true power of orthogonality comes into play when introducing additional protecting groups that can be removed under conditions that leave the Fmoc, Boc, and Dmb groups intact. For lysine residues, several such protecting groups are available, enabling site-specific modifications. These groups are typically introduced using appropriately protected Fmoc-Lys-OH derivatives. peptide.com
Table 1: Orthogonally Protected Lysine Derivatives for Multifunctional Peptide Synthesis
| Fmoc-Lysine Derivative | Side-Chain Protecting Group | Cleavage Conditions | Compatibility with this compound |
|---|---|---|---|
| Fmoc-L-Lys(Aloc)-OH | Aloc (Allyloxycarbonyl) | Pd(0) catalyst peptide.comiris-biotech.de | Fully compatible |
| Fmoc-L-Lys(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% Hydrazine in DMF peptide.comsigmaaldrich.com | Fully compatible |
By incorporating this compound alongside other orthogonally protected amino acids like those listed in Table 1, complex peptide architectures can be constructed. For example, a peptide could be synthesized containing a Lys(Boc) residue from the dipeptide for one function, and a Lys(Aloc) residue for another. The Aloc group could be selectively removed on-resin to attach a fluorescent label or a polyethylene (B3416737) glycol (PEG) chain, while the Boc group on the other lysine remains protected until the final acid cleavage. This strategy is crucial for creating well-defined, multifunctional peptide constructs.
Methodologies for Preventing Aspartimide Formation During Peptide Assembly
The use of dipeptide building blocks containing an N-substituted glycine is a highly effective strategy to mitigate aspartimide formation. researchgate.netresearchgate.net The substitution on the amide nitrogen physically prevents the cyclization reaction from occurring. iris-biotech.de The this compound dipeptide is not directly used to prevent aspartimide formation following an Asp residue, but the principle of using N-substituted Dmb-glycine dipeptides is a cornerstone of this preventative methodology.
The most effective approach is to use a pre-formed dipeptide where the Dmb group is attached to the glycine that immediately follows the aspartic acid residue. researchgate.net The commercially available building block for this purpose is Fmoc-Asp(OtBu)-(Dmb)Gly-OH . nih.goviris-biotech.desigmaaldrich.com
Mechanism of Prevention:
Backbone Protection: The Dmb group on the glycine nitrogen acts as a temporary protecting group for the amide bond. issuu.com
Steric Hindrance: This bulky substituent prevents the amide nitrogen from attacking the side-chain carbonyl of the preceding aspartic acid residue, thus inhibiting the formation of the succinimide (B58015) ring intermediate. iris-biotech.de
Acid Lability: The Dmb group is stable during the repetitive base treatments for Fmoc removal but is cleaved simultaneously with the tBu side-chain protecting group and the final cleavage from the resin by TFA. peptide.comissuu.com This regenerates the native Asp-Gly sequence in the final peptide.
Research has shown that this backbone protection strategy can completely suppress aspartimide formation, especially in the most susceptible Asp-Gly sequences. researchgate.netsigmaaldrich.com While other methods exist, such as using sterically bulky side-chain protecting groups on the aspartate (e.g., OMpe, O-2-PhiPr) or modifying the deprotection conditions, the use of Dmb-glycine dipeptides is considered one of the most robust and complete solutions. sigmaaldrich.comresearchgate.net
The synthesis of a 30-mer substrate, StrA, utilized Fmoc-Asp(OtBu)-(Dmb)Gly-OH to incorporate the Asp-Gly sequence and prevent this side reaction. nih.gov Similarly, in the synthesis of MCoTI-II variants, Fmoc-Asp(OtBu)-(Dmb)Gly-OH was employed for the same purpose. uva.nl
Table 2: Comparison of Strategies to Prevent Aspartimide Formation
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Dmb-Gly Dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) | Backbone amide protection prevents cyclization. issuu.comiris-biotech.de | Offers complete or near-complete suppression of aspartimide formation. researchgate.netsigmaaldrich.com The native sequence is regenerated upon final cleavage. sigmaaldrich.com | Acylation of the Dmb-protected secondary amine can be difficult, making the dipeptide approach preferable. nih.gov |
| Bulky Asp Side-Chain Esters (e.g., OMpe, OPhp, OBno) | Increased steric hindrance around the β-carboxyl group reduces the rate of cyclization. issuu.comresearchgate.net | Effective at minimizing by-products. researchgate.net | May suffer from lower coupling efficiency and poor solubility. iris-biotech.de Does not always offer complete protection. |
| Modified Deprotection Conditions | Adding an acidic additive (e.g., HOBt) to the piperidine solution. researchgate.net | Can reduce the extent of aspartimide formation. researchgate.net | Effectiveness is sequence-dependent and often does not completely inhibit the side reaction. researchgate.net |
| Pseudoproline Dipeptides | Introduction of a structure-disrupting dipeptide can alter the conformation to disfavor cyclization. iris-biotech.desigmaaldrich.com | Effective in disrupting aggregation and can influence conformation favorably. sigmaaldrich.com | Limited to sequences containing Ser or Thr. sigmaaldrich.com |
While this compound itself is used to address other synthetic challenges like aggregation, its Dmb-Gly component is a key feature in the broader, highly successful strategy of using backbone-protected dipeptides to conquer the persistent problem of aspartimide formation in Fmoc-SPPS. alfa-chemistry.comsigmaaldrich.com
Methodologies for Investigating Conformational Properties of Peptides Incorporating the Dmbgly Moiety
Spectroscopic Approaches for Secondary and Tertiary Structure Analysis
Spectroscopic techniques provide critical, experimentally-derived insights into the average solution-state conformation of DmbGly-containing peptides.
Circular Dichroism (CD) Spectroscopy Methodologies
For peptides incorporating DmbGly, which is known to promote turn-like structures, CD spectroscopy is particularly valuable. The presence of a β-turn is often indicated by a characteristic CD spectrum that differs significantly from that of α-helices or β-sheets. nih.gov For instance, a type I or type II β-turn can produce a spectrum with a positive band near 205-207 nm and negative bands around 190 nm and 220-230 nm, though the exact positions and intensities can vary. nih.govrsc.org By comparing the CD spectrum of a DmbGly-containing peptide to a control peptide lacking the DmbGly residue, researchers can qualitatively and quantitatively assess the structural impact of this modification.
Table 1: Typical CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195-197 | ~217-218 |
| β-Turn (Type I/II) | ~205-207 | ~190, ~220-230 |
| Random Coil | Weak bands | Strong band below 200 |
Data sourced from multiple references. americanpeptidesociety.orgunits.itnih.gov
Advanced NMR Spectroscopy Techniques for Conformational Preferences
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the three-dimensional structure of peptides in solution at atomic resolution. nih.gov A suite of advanced 2D NMR experiments is employed to derive the conformational restraints necessary for structure calculation.
Key techniques include:
Total Correlation Spectroscopy (TOCSY): This experiment identifies protons that are part of the same amino acid spin system, aiding in the fundamental assignment of resonances. uzh.ch
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These are the cornerstone experiments for structure determination. columbia.edu They detect protons that are close in space (typically < 5 Å), regardless of whether they are on adjacent residues. uzh.chcolumbia.edu The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing crucial distance restraints. For DmbGly peptides, specific NOEs between the DmbGly methyl protons and protons on adjacent residues are definitive indicators of the local backbone conformation. ROESY is often preferred for medium-sized peptides where the NOE signal can be zero. columbia.eduresearchgate.net
J-Coupling Constants: The three-bond coupling constant between the amide proton and the α-proton (³J(HN,Hα)) can be measured and related to the backbone dihedral angle φ via the Karplus equation. researchgate.netnih.gov This provides essential angular restraint information.
Heteronuclear Experiments (HSQC, HMBC): When isotopic labeling (e.g., with ¹³C and ¹⁵N) is feasible, experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide additional restraints and resolve resonance overlap. researchgate.netuva.nl
The collection of distance and dihedral angle restraints derived from these NMR experiments is then used as input for structure calculation algorithms.
Table 2: Key NMR Parameters for DmbGly Peptide Structure Determination
| NMR Experiment | Parameter Measured | Structural Information Derived |
|---|---|---|
| NOESY/ROESY | Cross-peak intensity | Interproton distances (< 5Å) |
| TOCSY | Through-bond correlations | Amino acid spin system identification |
| Homonuclear Coupling | ³J(HN,Hα) coupling constant | Backbone dihedral angle (φ) restraint |
| Chemical Shift | δ(Hα), δ(Cα), δ(Cβ) | Secondary structure propensity (via TALOS, etc.) mdpi.com |
Data sourced from multiple references. researchgate.netuzh.chcolumbia.edunih.govmdpi.com
Computational Chemistry and Molecular Dynamics Simulation Methodologies for Conformational Prediction and Sampling
Computational methods are indispensable for refining experimental structures and exploring the full conformational landscape of a peptide. nih.govnih.gov Molecular Dynamics (MD) simulations, in particular, provide a dynamic view of the peptide's behavior in a simulated physiological environment. mdpi.com
The process typically involves:
Model Building: An initial 3D structure of the DmbGly-containing peptide is generated.
Force Field Selection: A suitable molecular mechanics force field is chosen. Commonly used force fields for peptides include AMBER, CHARMM, GROMOS, and OPLS. researchgate.netnih.gov The choice of force field can significantly impact the simulation results, and newer force fields are continuously being developed to better model both structured and intrinsically disordered peptides. biorxiv.orgnsf.gov
Solvation: The peptide is placed in a simulation box filled with explicit water molecules (e.g., TIP3P, TIP4P-Ew) to mimic an aqueous solution. mdpi.comnih.gov
Simulation: The system undergoes energy minimization, followed by a production MD run where Newton's equations of motion are solved for every atom over time (from nanoseconds to microseconds). researchgate.net
Analysis: The resulting trajectory is analyzed to identify dominant conformational states, calculate average backbone dihedral angles (φ, ψ) for each residue, and compute theoretical properties that can be compared with experimental data from CD or NMR. nih.gov
For peptides with DmbGly, MD simulations can reveal the precise φ and ψ angles enforced by the residue and how this constraint propagates along the peptide chain. Simulations can predict the stability of induced β-turns and sample other minor conformations that may not be easily detected by NMR alone. biorxiv.org
Table 3: Example Dihedral Angles for DmbGly in a β-turn
| Dihedral Angle | Typical Value (Ideal Type II β-turn) |
|---|---|
| φ(i+1) | -60° |
| ψ(i+1) | +120° |
| φ(i+2) | +80° |
| ψ(i+2) | 0° |
Note: The DmbGly residue would typically be at position i+1 or i+2. Actual values from simulations will show a distribution around these ideals.
Experimental Design for Elucidating the Influence of DmbGly on Peptide Backbone Angles
To precisely isolate and quantify the conformational impact of a DmbGly residue, a systematic experimental design is crucial. This often involves the synthesis and comparative analysis of a series of related peptides. nih.govchemrxiv.org
A typical experimental design would include:
The Target Peptide: The primary peptide of interest containing the Fmoc-L-Lys(Boc)-DmbGly-OH derived sequence.
A Control Peptide (Glycine substitution): An analogous peptide where the DmbGly residue is replaced by Glycine (B1666218) (Gly). Since Gly lacks a side chain, it has the greatest conformational flexibility and serves as a baseline for an unstructured state.
A Control Peptide (Alanine substitution): An analogous peptide where DmbGly is replaced by Alanine (Ala). Ala is a standard, conformationally less-restrictive residue that provides a different baseline for comparison.
Positional Variants: If the peptide is long enough, additional analogs can be synthesized where the DmbGly residue is moved to different positions in the sequence to study the context-dependent nature of its influence.
Each of these peptides is then subjected to the same battery of spectroscopic and computational analyses described above (CD, NMR, MD simulations). By comparing the results across the series, researchers can directly attribute specific changes in secondary structure, backbone angles, and conformational dynamics to the presence and position of the DmbGly moiety. This comparative approach allows for the unambiguous elucidation of the residue's powerful role as a conformational director.
Table 4: Example of a Comparative Experimental Design
| Peptide | Sequence Example | Purpose | Analytical Methods |
|---|---|---|---|
| Target | Ac-Xaa-Lys(Boc)-DmbGly -Zaa-NH₂ | To determine the structure induced by DmbGly | CD, NMR, MD Simulation |
| Gly Control | Ac-Xaa-Lys(Boc)-Gly -Zaa-NH₂ | To establish a flexible/unstructured baseline | CD, NMR, MD Simulation |
| Ala Control | Ac-Xaa-Lys(Boc)-Ala -Zaa-NH₂ | To compare with a standard, non-imposing residue | CD, NMR, MD Simulation |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | Nα-Fmoc-Nε-(tert-butoxycarbonyl)-L-lysyl-N,N'-dimethylglycine |
| DmbGly | N,N'-dimethylglycine |
| Glycine (Gly) | 2-Aminoacetic acid |
| Alanine (Ala) | (S)-2-Aminopropanoic acid |
| Boc | tert-butoxycarbonyl |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| AMBER | Assisted Model Building with Energy Refinement |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics |
| GROMOS | GROningen MOlecular Simulation |
| OPLS | Optimized Potentials for Liquid Simulations |
| TIP3P | Transferable Intermolecular Potential 3-Point |
| TIP4P-Ew | Transferable Intermolecular Potential 4-Point, Ewald |
Fmoc L Lys Boc Dmbgly Oh As a Strategic Building Block in Chemical Biology Research Methodologies
Design and Synthesis of Chemically Modified Peptide Probes
The design of Fmoc-L-Lys(Boc)-DmbGly-OH is a direct response to the synthetic difficulties encountered with certain peptide sequences, particularly those containing glycine (B1666218). sigmaaldrich.com Glycine-rich sequences are prone to forming stable secondary structures on the solid-phase support, leading to intermolecular aggregation. This aggregation can hinder subsequent coupling and deprotection steps, resulting in low yields and poor purity of the final peptide probe.
Fmoc-Aaa-(Dmb)Gly-OH dipeptides, including this compound, were developed to mitigate these issues. sigmaaldrich.comalfa-chemistry.com The bulky Dmb group on the glycine nitrogen acts as a temporary "protecting group" for the peptide backbone itself. It disrupts the hydrogen bonding patterns that lead to aggregation, effectively acting as a "sequence-breaking" element during synthesis. sigmaaldrich.com The incorporation of this dipeptide into a growing peptide chain is straightforward and utilizes standard coupling reagents common in Fmoc-SPPS, such as PyBOP®/DIPEA or DIPCDI/HOBt. sigmaaldrich.comalfa-chemistry.com
A key feature of this building block is that the Dmb group is labile under the acidic conditions used for the final cleavage of the peptide from the resin. sigmaaldrich.comalfa-chemistry.com During treatment with trifluoroacetic acid (TFA), the Dmb group is cleaved, regenerating the natural glycine residue. sigmaaldrich.com This process occurs concurrently with the removal of the Boc group from the lysine (B10760008) side chain and other acid-labile side-chain protecting groups, yielding the desired, unmodified Lys-Gly sequence within the final purified peptide probe. sigmaaldrich.compeptide.com This strategy allows for the successful synthesis of otherwise "difficult" peptide probes that can be used to study biological processes.
Methodologies for Bioconjugation and Ligand Derivatization via the Lysine Side Chain
The strategic inclusion of the Lys(Boc) moiety within the this compound building block provides a versatile handle for subsequent bioconjugation and derivatization. chempep.com While the Dmb group facilitates the synthesis, the Lys(Boc) component dictates the functionality of the final peptide. The Boc protecting group is stable to the basic conditions (e.g., piperidine) used for iterative Fmoc removal during SPPS but is efficiently cleaved by strong acid (TFA) during the final deprotection step. peptide.comadvancedchemtech.com
Upon cleavage and purification, the resulting peptide contains a lysine residue with a primary ε-amino group at a predetermined position. This nucleophilic group is a common and reliable site for chemical modification. chempep.com A wide array of bioconjugation chemistries can be employed to attach various functional ligands to this lysine side chain, including:
Fluorescent Dyes: For creating probes to study protein localization, trafficking, and interactions using fluorescence microscopy or spectroscopy. chempep.com
Biotin: For use in affinity purification, pull-down assays, and detection via streptavidin-based systems. chempep.com
Polyethylene (B3416737) Glycol (PEG) Chains: To improve the solubility, stability, and pharmacokinetic properties of therapeutic peptides. chempep.com
Cross-linking Agents: To covalently trap and identify protein-protein interactions.
Chelating Agents: For conjugating radiometals used in imaging or therapy.
The use of Fmoc-L-Lys(Boc)-OH and its dipeptide derivatives is therefore a fundamental methodology for producing peptides that are primed for site-specific derivatization, transforming them from simple polypeptide sequences into multifunctional chemical biology tools. peptide.comchempep.com
Applications in the Construction of Advanced Scaffolds for Interrogation of Biological Systems
The ability to both synthesize challenging peptide sequences and incorporate a site for specific modification makes this compound a valuable tool for constructing advanced molecular scaffolds. These scaffolds are used to probe and manipulate complex biological systems, such as ion channels or multi-protein complexes. biorxiv.org
One advanced methodology involves the post-translational insertion of a synthetic peptide into a larger, heterologously expressed protein using orthogonal split inteins. biorxiv.orgbiorxiv.org This "tandem protein trans-splicing" approach allows researchers to introduce a synthetic peptide, complete with non-canonical amino acids or post-translational modifications, into a specific location within a target protein inside a living cell. biorxiv.org
The successful chemical synthesis of the peptide to be inserted is a critical prerequisite for this technology. biorxiv.org Difficulties in synthesis due to aggregation can prevent the creation of these essential components. The use of Dmb-dipeptide building blocks helps overcome this hurdle, ensuring the peptide fragment can be made reliably. sigmaaldrich.combiorxiv.org Once inserted, the lysine residue originating from the this compound building block can serve as a strategic anchor point within the final, semi-synthetic protein scaffold. This allows for the attachment of biophysical probes to investigate protein structure, function, and dynamics in a native-like environment. For example, a probe attached to this lysine could be used to report on conformational changes in an ion channel during gating. biorxiv.org
Methodological Development for Site-Specific Incorporation of Non-Canonical Amino Acids into Peptides and Proteins
This compound is itself part of a significant methodological development in peptide chemistry aimed at improving the efficiency and scope of SPPS. semanticscholar.orgnih.gov The introduction of Dmb-dipeptides provided a robust solution to the long-standing problem of peptide aggregation during synthesis. sigmaaldrich.comalfa-chemistry.com This development expands the range of peptide sequences that are synthetically accessible to researchers.
While the Lys-Gly sequence generated from this specific building block is canonical, the methodology enables the reliable synthesis of peptides that may also contain other, more complex non-canonical amino acids (ncAAs) at nearby positions. A synthetic route that might fail due to aggregation in a glycine-rich region can be rescued by the Dmb-dipeptide strategy, thus permitting the successful incorporation of ncAAs elsewhere in the sequence.
Furthermore, the integration of SPPS using such advanced building blocks with protein engineering techniques like tandem protein trans-splicing represents a powerful methodological synergy. biorxiv.org It allows for the site-specific incorporation of synthetic peptides carrying ncAAs or other modifications into large, multi-domain proteins. biorxiv.org This provides a level of precision for studying protein function that is unattainable with traditional mutagenesis alone. The development and availability of reagents like this compound are therefore crucial for advancing these cutting-edge research methodologies in chemical biology. sigmaaldrich.combiorxiv.org
Emerging Research Directions and Future Methodological Advancements Pertaining to Fmoc L Lys Boc Dmbgly Oh and Analogous Building Blocks
Development of Novel Synthetic Routes for DmbGly and Related Derivatives
The synthesis of N-substituted amino acids like N-(2,4-dimethoxybenzyl)glycine, or (Dmb)Gly, presents unique challenges. Direct coupling onto the sterically hindered secondary amine of the Dmb-protected residue can be difficult. sigmaaldrich.compeptide.compeptide.com To circumvent this, the prevailing strategy is to utilize pre-formed dipeptide building blocks, such as Fmoc-L-Lys(Boc)-DmbGly-OH. sigmaaldrich.compeptide.com This approach incorporates both the desired amino acid (e.g., Lysine) and the Dmb-protected glycine (B1666218) in a single, efficient coupling step. peptide.comspringernature.com
Recent research has focused on optimizing the preparation of these essential dipeptide units. A notable advancement is the development of a mild saponification method for producing Fmoc-protected dipeptides containing the Dmb group. nih.govosti.gov This improved route addresses the risk of premature Fmoc-group loss under basic conditions by employing a combination of sodium hydroxide (B78521) (NaOH) and a calcium chloride (CaCl₂) additive in an isopropanol/water mixture. nih.govosti.gov This method has been shown to enhance the yield of the final carboxylic acid product significantly. nih.govosti.gov
Future work in this area will likely focus on broadening the diversity of available Dmb-dipeptides and related derivatives, such as those incorporating the 2,4,6-Trimethylbenzyl (Tmb) group, and further refining synthetic protocols to increase yields and reduce costs, making these powerful tools more accessible for complex peptide synthesis projects. springernature.com
Advancements in Automated Synthesis Protocols for Incorporating Complex Amino Acids
The integration of complex building blocks like this compound into peptide chains is greatly facilitated by automated synthesis platforms. Modern peptide synthesizers, which primarily utilize the solid-phase peptide synthesis (SPPS) method with Fmoc/tBu chemistry, can readily accommodate Dmb-dipeptides. amazonaws.comacs.org Standard coupling reagents such as PyBOP, HATU, or DIC/HOBt are effective for introducing these dipeptides into a growing peptide chain attached to a solid support resin. peptide.comspringernature.comrsc.orgnih.gov
Protocols have been specifically developed for the automated coupling of Dmb and pseudoproline dipeptides, which function similarly to disrupt secondary structure formation. peptide.com These established protocols allow researchers to simply substitute a standard amino acid cartridge with one containing the Dmb-dipeptide, seamlessly integrating it into the automated process. peptide.com
Looking ahead, recent breakthroughs in automated fast-flow peptide synthesis (AFPS) are set to revolutionize the field. rsc.orgbiotage.com AFPS systems enable the rapid chemical synthesis of entire proteins up to and beyond 164 amino acids. rsc.orgbiotage.com The compatibility of these ultra-fast platforms with complex building blocks like Dmb-dipeptides opens the door to the routine, automated synthesis of large, challenging proteins that would otherwise be nearly impossible to produce, including those requiring backbone protection to maintain solubility and prevent aggregation. springernature.com
Exploration of New Orthogonal Protecting Group Combinations in Conjunction with DmbGly
The this compound building block exemplifies a sophisticated use of protecting groups. The system relies on three key groups with different functionalities and labilities:
Fmoc (9-fluorenylmethyloxycarbonyl): A temporary protecting group for the α-amine, removed at each step of the synthesis using a mild base like piperidine (B6355638). amazonaws.combiotage.com
Boc (tert-butyloxycarbonyl): A "permanent" protecting group for the lysine (B10760008) side-chain, which is stable to the basic conditions of Fmoc removal but is cleaved by strong acid (e.g., TFA) during the final step. nih.gov
Dmb (2,4-dimethoxybenzyl): A temporary backbone amide protecting group that is also cleaved by TFA during the final deprotection and cleavage from the resin. rsc.orgnih.govfrontiersin.org
While the Dmb group is orthogonal to the Fmoc group, it is removed under the same conditions as the Boc group. rsc.org A significant area of emerging research is the development of additional, mutually orthogonal protecting groups to allow for more complex peptide modifications, such as branching or site-specific labeling. For instance, protecting groups like Alloc, Dde, or Mtt can be used on amino acid side chains; these can be removed selectively under specific conditions while leaving the Boc and Dmb groups intact. nih.gov
A more advanced concept is the development of a fourth dimension of protection using "safety-catch" groups. peptide.com An example is the 2-methoxy-4-methylsulfinylbenzyl (Mmsb) group, which is stable to both piperidine and TFA. peptide.comosti.gov Only after a specific chemical transformation (reduction of the sulfoxide) does it become labile to acid. peptide.com The integration of such multi-layered orthogonal schemes with Dmb-containing building blocks would provide unprecedented control over the synthesis of highly complex, multi-functional peptide architectures.
Integration of DmbGly into Peptoid and Hybrid Peptide-Peptoid Architectures
Peptoids are a class of peptidomimetics defined as oligomers of N-substituted glycine residues. frontiersin.orgkohan.com.tw This structure makes them resistant to proteolytic degradation, a highly desirable trait for therapeutic applications. frontiersin.orgpeptide.com By its very definition, DmbGly is an N-substituted glycine, with the 2,4-dimethoxybenzyl group serving as the substituent on the backbone nitrogen. merckmillipore.com Therefore, the incorporation of a DmbGly residue into a peptide sequence is a direct method for creating a peptide-peptoid hybrid.
The synthesis of such hybrids can be achieved through two primary methods: the "sub-monomer" approach and the "building block" approach. osti.govkohan.com.tw The use of Fmoc-AA-(Dmb)Gly-OH dipeptides falls squarely into the "building block" category. sigmaaldrich.comkohan.com.tw This method allows for the seamless insertion of a peptoid monomer (the DmbGly) into a standard Fmoc-SPPS protocol, making the automated synthesis of peptide-peptoid hybrids straightforward. kohan.com.twpeptide.com
The Dmb group serves a dual purpose in this context. It acts as the N-alkyl substituent that defines the residue as a peptoid monomer, and it simultaneously functions as a temporary, acid-labile protecting group that disrupts aggregation during synthesis. sigmaaldrich.com After synthesis is complete, the TFA cleavage step removes the Dmb group, regenerating a standard glycine residue in the final peptide. peptide.comnih.gov This transient introduction of a peptoid-like residue is a key strategy for improving the synthesis of difficult peptide sequences. Future research may explore retaining the Dmb group or using other N-substituents to create stable, bioactive peptide-peptoid hybrids with enhanced therapeutic properties.
Computational Design Strategies for Optimizing Peptide Sequences Containing DmbGly
The decision of where to place a DmbGly residue in a long peptide sequence can be critical for its successful synthesis. While general guidelines exist, such as placing it within a hydrophobic stretch or at least six residues away from proline, predicting its precise impact can be challenging. peptide.com This is where computational chemistry and molecular modeling are becoming indispensable tools.
Modern computational strategies employ techniques like molecular dynamics (MD) simulations and machine learning to model peptide behavior at an atomic level. These methods can be used to:
Predict Aggregation Propensity: Simulate how a growing peptide chain might fold and aggregate on the resin during SPPS.
Optimize DmbGly Placement: Test various positions for the DmbGly residue in silico to determine the optimal location for disrupting harmful secondary structure formation. sigmaaldrich.com
Model Conformational Impact: Analyze how the bulky Dmb group affects the local and global conformation of the peptide, both during synthesis and in its final, deprotected state.
Design for Stability and Activity: Use computational algorithms to design novel peptide sequences that incorporate DmbGly not just for synthetic ease, but also to achieve specific structural or functional outcomes in the final molecule.
By combining molecular simulation with machine learning, researchers can build quantitative models that relate peptide sequence to synthetic difficulty and final product attributes. Applying these computational design protocols to peptides containing DmbGly and other complex building blocks will enable a more rational, predictive approach to peptide synthesis, reducing trial-and-error and accelerating the development of novel peptide-based therapeutics and materials.
Compound and Protecting Group Information
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym | Key Role/Function |
| N-α-Fmoc-N-ε-Boc-L-lysyl-N-(2,4-dimethoxybenzyl)glycine | This compound | Dipeptide building block for SPPS |
| N-(2,4-dimethoxybenzyl)glycine | (Dmb)Gly | Backbone-protected amino acid |
| N-(2,4,6-Trimethylbenzyl)glycine | (Tmb)Gly | Backbone-protected amino acid |
| 2-hydroxy-4-methoxybenzyl | Hmb | Backbone protecting group |
| N-α-Fmoc-N-ε-Boc-L-lysine | Fmoc-Lys(Boc)-OH | Standard protected lysine for SPPS |
Table of Protecting Groups
| Protecting Group | Abbreviation | Type | Cleavage Condition |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Temporary α-Amine | Mild base (e.g., 20% piperidine in DMF) |
| tert-butyloxycarbonyl | Boc | Permanent Side-Chain/Backbone | Strong acid (e.g., TFA) |
| 2,4-dimethoxybenzyl | Dmb | Temporary Backbone Amide | Strong acid (e.g., TFA) |
| Allyloxycarbonyl | Alloc | Semipermanent Side-Chain | Palladium catalyst |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Semipermanent Side-Chain | Hydrazine or hydroxylamine |
| 4-(4-(1-(bis(4-methoxyphenyl)(phenyl)methyl)piperidin-4-yl)butanamido)butanoate | Mtt | Semipermanent Side-Chain | Mild acid (e.g., dilute TFA) |
| 2-methoxy-4-methylsulfinylbenzyl | Mmsb | Safety-Catch Backbone | Reduction, then strong acid (TFA) |
Q & A
Q. Can this derivative be used to engineer peptide-based hydrogels for drug delivery?
- Application :
- The hydrophobic Fmoc group promotes self-assembly into β-sheet structures, forming hydrogels at concentrations ≥2% w/v. Load drugs (e.g., doxorubicin) during gelation for sustained release .
- Characterize rheological properties (e.g., storage modulus >1 kPa) to ensure mechanical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
